Malt1-IN-7

Description

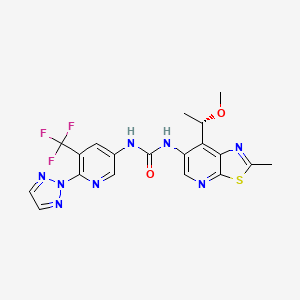

Structure

3D Structure

Properties

Molecular Formula |

C19H17F3N8O2S |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

1-[7-[(1S)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]urea |

InChI |

InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m0/s1 |

InChI Key |

UVUPDKHEDALPJC-VIFPVBQESA-N |

Isomeric SMILES |

CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@H](C)OC |

Canonical SMILES |

CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |

Origin of Product |

United States |

Malt1 in 7: a Preclinical Investigational Compound

Origin and Development of Malt1-IN-7

The foundation for the discovery of this compound lies in the patent WO2018020474A1, filed by Lupin Ltd., which discloses a series of substituted thiazolo-pyridine compounds as MALT1 inhibitors. google.com This patent outlines the chemical space and the inventive steps leading to this class of molecules, which have shown potential in modulating the activity of the MALT1 protease, a key player in NF-κB signaling pathways. nih.govgoogle.com

While specific details on the structure-based drug design for this compound are not extensively published in peer-reviewed literature, the general approach for this class of inhibitors involves targeting the enzymatic activity of the MALT1 protein. The design of potent and selective MALT1 inhibitors often relies on understanding the three-dimensional structure of the MALT1 protease domain to identify key binding pockets. The thiazolo-pyridine scaffold represents a core chemical structure that was likely optimized through computational modeling and structure-activity relationship (SAR) studies to enhance its binding affinity and inhibitory activity against MALT1.

The development of the thiazolo-pyridine series, including this compound, involved a systematic exploration of the chemical space around this core scaffold. This process, often referred to as iterative scaffold morphing, entails making discrete modifications to the molecule's structure and assessing the impact on its biological activity. The extensive list of compounds disclosed in the patent WO2018020474A1 is a testament to this iterative process. google.com By synthesizing and testing numerous analogs with variations in substituents on the thiazolo-pyridine core, researchers at Lupin were able to identify compounds with optimized potency and pharmacological properties, leading to the selection of candidates like this compound for further preclinical evaluation.

Pharmacological Characterization of this compound

The pharmacological profile of this compound is centered on its ability to inhibit the protease activity of MALT1, thereby disrupting the NF-κB signaling cascade, which is a critical pathway for the survival and proliferation of certain cancer cells, particularly in some B-cell lymphomas. nih.govnih.gov

Specific quantitative data for the in vitro enzymatic inhibition (e.g., IC50 values) and cellular potency (e.g., EC50 values in cell-based assays) of this compound are not yet publicly available in scientific literature. However, the progression of a compound from this program into clinical trials indicates that it has demonstrated significant potency in preclinical assays. indiapharmaoutlook.comindiatimes.comlupin.com For similar thiazolo[5,4-b]pyridine MALT1 inhibitors developed by AbbVie, potent MALT1 inhibition has been reported with an EC50 of 0.091 μM in FRET assays and suppression of IL-6 levels in MALT1-dependent ABC-DLBCL OCI-LY3 cells with an EC50 of 0.2 μM. bioworld.com It is anticipated that this compound exhibits a comparable high-potency profile.

Table 1: Representative Biological Activity of Thiazolo-Pyridine MALT1 Inhibitors

| Assay Type | Cell Line/Target | Endpoint | Reported Potency (Exemplified Compound) |

| Enzymatic Assay | MALT1 Protease | EC50 | 0.091 μM |

| Cellular Assay | OCI-LY3 (ABC-DLBCL) | IL-6 Suppression EC50 | 0.2 μM |

Note: The data in this table is for a representative compound from a similar chemical class and is intended to be illustrative of the expected potency for this compound.

The mechanism by which this compound inhibits MALT1 protease is presumed to be through allosteric modulation, a common mechanism for recently developed MALT1 inhibitors. freepressjournal.in

Allosteric inhibitors of MALT1 typically bind to a site distinct from the active catalytic site of the enzyme. This binding induces a conformational change in the protein that renders the active site non-functional, thereby preventing the cleavage of its substrates. While the specific allosteric binding site for this compound has not been explicitly detailed in published studies, it is likely to be a pocket that is amenable to modulation by the thiazolo-pyridine scaffold. This mode of inhibition can offer advantages in terms of selectivity and can circumvent issues of competitive inhibition with endogenous substrates.

Mechanism of MALT1 Protease Inhibition by this compound

Specificity Against Related Proteases

The therapeutic potential of a MALT1 inhibitor is significantly enhanced by its selectivity for MALT1 over other structurally similar proteases, particularly caspases, which play vital roles in apoptosis and inflammation. To determine the specificity of this compound, it was evaluated against a panel of related human cysteine proteases.

Research findings indicate that this compound (also referred to as compound 12a in some literature) demonstrates a high degree of selectivity for MALT1. In a counterscreen against several human caspases, the compound exhibited minimal inhibitory activity at a concentration of 10 µM. This high concentration, significantly above the concentration required to inhibit MALT1, underscores the compound's specificity. The detailed results from this selectivity profiling are presented in the interactive table below.

Interactive Data Table: Specificity of this compound Against Related Proteases

| Protease | % Inhibition at 10 µM |

|---|---|

| Caspase-1 | <25 |

| Caspase-2 | <25 |

| Caspase-3 | <25 |

| Caspase-6 | <25 |

| Caspase-7 | <25 |

| Caspase-8 | <25 |

The data clearly illustrates that this compound has a pronounced selectivity for MALT1, with negligible inhibition of the tested caspases. This favorable selectivity profile is a crucial attribute, suggesting a lower likelihood of off-target effects related to the inhibition of other essential proteases.

Molecular and Cellular Mechanisms of Malt1 in 7 Action

Modulation of the CARD11-BCL10-MALT1 (CBM) Signalosome by Malt1-IN-7

The CBM complex, comprising CARD11 (or CARD9), BCL10, and MALT1, functions as a critical signal amplification hub downstream of various immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR). google.comgenecards.org Activation of this complex is essential for initiating robust downstream signaling, particularly the NF-κB pathway. google.comgenecards.org this compound, as a MALT1 inhibitor, targets a core enzymatic component of this complex. medchemexpress.commedchemexpress.com

Inhibition of MALT1-Dependent NF-κB Pathway Activation

MALT1 plays a crucial role in the activation of the NF-κB pathway downstream of the CBM complex. genecards.orgnih.govresearchgate.net Upon CBM complex formation and activation, MALT1's proteolytic activity is triggered, leading to the cleavage of specific substrates that negatively regulate NF-κB signaling. nih.govresearchgate.net By inhibiting MALT1 protease, this compound effectively blocks this critical step, thereby inhibiting the MALT1-dependent activation of the NF-κB pathway. medchemexpress.commedchemexpress.com Studies with MALT1 inhibitors, including those structurally related or with similar mechanisms to this compound, demonstrate suppression of NF-κB reporter activity and downregulation of NF-κB target genes. medchemexpress.commedchemexpress.com

Downregulation of IκB Degradation

Activation of the canonical NF-κB pathway typically involves the phosphorylation and subsequent ubiquitination and degradation of IκB proteins, which normally sequester NF-κB dimers in the cytoplasm. MALT1's proteolytic activity contributes to NF-κB activation by cleaving negative regulators that would otherwise limit this process. nih.govresearchgate.net While the provided information does not explicitly detail this compound's direct effect on IκB degradation, inhibition of MALT1 protease by this compound would prevent the cleavage of its substrates that reinforce NF-κB signaling. This disruption in the positive feedback loop mediated by MALT1 would indirectly lead to a downregulation or dampening of the signals that promote IκB degradation, thus maintaining higher levels of cytoplasmic NF-κB-IκB complexes.

Inhibition of NF-κB Nuclear Translocation and Transcriptional Activity

The degradation of IκB allows NF-κB dimers to translocate to the nucleus, where they bind to target DNA sequences and activate gene transcription. medchemexpress.commedchemexpress.com As this compound inhibits MALT1 protease activity, which is essential for full NF-κB activation downstream of the CBM complex, it consequently inhibits the nuclear translocation of NF-κB. medchemexpress.commedchemexpress.com This prevention of NF-κB entry into the nucleus leads to a reduction in its transcriptional activity, thereby downregulating the expression of NF-κB-dependent genes. medchemexpress.commedchemexpress.com

MALT1 Proteolytic Substrate Cleavage Modulation by this compound

MALT1 functions as a paracaspase, possessing proteolytic activity that cleaves specific protein substrates at arginine residues. nih.govresearchgate.net This cleavage is crucial for reinforcing and sustaining NF-κB signaling. nih.govresearchgate.net this compound is a potent inhibitor of this proteolytic function. chemsrc.commedchemexpress.commedchemexpress.com

Effect on A20 Deubiquitinase Cleavage

The Chemical Compound this compound: Molecular and Cellular Mechanisms of Action

This compound, also known as MI-2, is a chemical compound identified as an inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) frontiersin.orguni-freiburg.de. MALT1 functions as a paracaspase and is a key component of the CARMA-BCL10-MALT1 (CBM) signalosome, which plays a crucial role in linking signals from various immune receptors to downstream activation pathways, notably NF-κB and JNK/AP-1 guidetopharmacology.orgwikipedia.orguniprot.org. MALT1 exerts its effects through both scaffolding functions, facilitating the assembly of signaling complexes, and its proteolytic activity, which involves the cleavage of specific protein substrates guidetopharmacology.orguniprot.org. This compound functions by directly binding to MALT1 and irreversibly suppressing its protease function frontiersin.org. This inhibition of MALT1 proteolytic activity impacts the cleavage of several key substrates, thereby modulating downstream cellular signaling pathways.

This compound inhibits the protease activity of MALT1, preventing the cleavage of its target substrates. This inhibition disrupts the normal regulatory mechanisms controlled by MALT1-mediated proteolysis.

Impact on CYLD Deubiquitinase Cleavage

CYLD (cylindromatosis) is a deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling guidetopharmacology.orguniprot.org. MALT1 cleaves CYLD, and this cleavage has been implicated in modulating NF-κB and JNK activation guidetopharmacology.orguniprot.orgwikipedia.org. Specifically, MALT1-mediated cleavage of human CYLD occurs after arginine 324, generating an N-terminal fragment containing the first two CAP-Gly domains and a C-terminal fragment with the third CAP-Gly domain and the USP domain uniprot.orguniprot.org. While deletion of the CAP-Gly domains does not affect the deubiquitinating activity of CYLD in vitro, MALT1-mediated cleavage is thought to affect its function by potentially releasing the catalytic domain from microtubules uniprot.org. Inhibition of MALT1 proteolytic activity by compounds like z-VRPR-fmk has been shown to prevent the generation of CYLD cleavage fragments uniprot.org. In aggressive lymphomas, MALT1 cleavage of CYLD is suggested to release the negative regulatory impact of CYLD on NF-κB signaling and tumor growth guidetopharmacology.org.

Modulation of RelB Cleavage

RelB is a component of the NF-κB transcription factor family uniprot.org. MALT1 has been shown to cleave the non-canonical NF-κB subunit RelB guidetopharmacology.orguniprot.org. This cleavage can lead to the degradation of RelB, potentially influencing the composition and activity of NF-κB dimers uniprot.org. The impact of MALT1 cleavage on RelB is thought to augment NF-κB signaling and transcriptional responses uniprot.org. Inhibition of MALT1 protease activity can prevent the cleavage of RelB elifesciences.org.

Influence on BCL10 Cleavage

BCL10 (B-cell lymphoma/leukemia 10) is a critical adaptor protein in the CBM complex, linking CARMA proteins to MALT1 uniprot.orguniprot.orguniprot.org. MALT1 catalyzes the cleavage of BCL10 at arginine 228, removing a short C-terminal segment wikipedia.orguniprot.orggenecards.org. While this cleavage does not appear to be required for antigen-dependent NF-κB activation, it may play a role in integrin-mediated T-cell adhesion wikipedia.orguniprot.orggenecards.org. Inhibition of MALT1 activity with inhibitors like z-VRPR-fmk prevents BCL10 cleavage biorxiv.org. Constitutive MALT1 activation in certain lymphomas leads to constitutive cleavage of BCL10 biorxiv.org.

Regulation of HOIL-1 Cleavage

HOIL-1 (Heme-oxidized IRP2 ubiquitin ligase 1), also known as RBCK1, is a component of the linear ubiquitin assembly complex (LUBAC), which is involved in generating linear ubiquitin chains and regulating NF-κB activation wikipedia.orgelifesciences.orguniprot.orgresearchgate.net. HOIL-1 is a known substrate of MALT1 guidetopharmacology.orguniprot.orgmdpi.com. MALT1 cleavage of HOIL-1 is thought to augment NF-κB signaling uniprot.org.

Effects on Regnase-1

Regnase-1, also known as ZC3H12A or MCPIP1, is an endoribonuclease that regulates mRNA stability and negatively controls inflammatory responses by degrading specific mRNAs wikipedia.orguniprot.orggoogle.com. Regnase-1 is cleaved by MALT1, typically at arginine 111, which is located just N-terminal to its RNase domain guidetopharmacology.orgembopress.org. This cleavage leads to the inactivation and degradation of Regnase-1, thereby releasing the post-transcriptional repression of its target mRNAs, including those encoding inflammatory mediators and NFKBIZ/IκBζ guidetopharmacology.orguniprot.org. Inhibition of MALT1 prevents the cleavage of Regnase-1 mdpi.com.

Downstream Signaling Pathway Modulation by this compound

By inhibiting the proteolytic activity of MALT1, this compound modulates downstream signaling pathways that are regulated by MALT1-mediated substrate cleavage.

Regulation of JNK/AP-1 Pathway

The CBM complex, in addition to activating NF-κB, also initiates JNK/AP-1 signaling through the recruitment of TRAF6 guidetopharmacology.orgwikipedia.orguniprot.org. While MALT1's scaffolding function is involved in JNK activation, its proteolytic activity, particularly the cleavage of CYLD, has also been linked to the regulation of the JNK/AP-1 pathway guidetopharmacology.orguniprot.orguniprot.orgwikipedia.org. Studies have shown that MALT1 is required for JNK/AP-1 activation in certain contexts, such as melanoma cells genecards.org. Inhibition or loss of MALT1 can lead to reduced JNK and NF-κB pathway activation genecards.org. Malt1-mediated CYLD cleavage may contribute to the specific gene expression profile in stimulated T cells, which includes genes regulated by AP-1 uniprot.org. Therefore, by preventing CYLD cleavage, this compound can influence the activation and downstream effects of the JNK/AP-1 pathway.

Downstream Signaling Pathway Modulation by this compound

Influence on STAT3 Activation

Research indicates a link between MALT1 activity and STAT3 activation. MALT1 inhibition has been shown to lead to reduced levels of both total and phosphorylated STAT3 in certain contexts, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC DLBCL) cell lines pnas.org. This suggests that MALT1 activity contributes to STAT3 activation, potentially indirectly through the regulation of cytokines like IL-6 and IL-10, which are known to activate STAT3 pnas.orgmdpi.com.

Data from studies on MALT1 inhibition in ABC DLBCL cell lines demonstrated a reduction in IL-6 and IL-10 production, correlating with a decrease in STAT3 phosphorylation. pnas.org (See Table 1).

| Cell Line | Treatment (MALT1 Inhibitor) | IL-6 Production | IL-10 Production | Phosphorylated STAT3 |

| OCI-Ly3 | z-VRPR-fmk | Decreased | Decreased | Decreased |

| Other ABC DLBCL (STAT3-high) | z-VRPR-fmk | Decreased | Decreased | Decreased |

Table 1: Impact of MALT1 Inhibition on STAT3 and Cytokine Production in ABC DLBCL Cell Lines.

Furthermore, MALT1 deficiency has been observed to abolish STAT3 activation in vivo in the context of EGFR-driven lung cancer, potentially due to a defect in IL-6 production nih.govtmc.edu.

Interference with PI3K-Akt Signaling

MALT1 inhibition has been shown to suppress PI3K/AKT/mTOR signaling in various cell types, including mantle cell lymphoma (MCL) cells jci.org. In MCL cells, MALT1 inhibition significantly suppressed PI3K/AKT/mTOR signaling, cell adhesion, and migration in vitro jci.org. This suggests that MALT1 plays a role in regulating this pathway.

Studies combining MALT1 inhibitors with PI3K inhibitors have shown synergistic effects in killing ABC DLBCL cells, indicating a crosstalk or dependency between MALT1 and PI3K-Akt signaling ashpublications.orgjhu.edu. Loss of PI3K-activating proteins sensitized cells to MALT1 inhibition jhu.edu.

Impact on mTORC1 Pathway Regulation

The mTORC1 pathway is influenced by MALT1 activity. MALT1 protease activity has been shown to regulate mTOR signaling pathways researchgate.net. Specifically, MALT1 can activate mTORC1 by facilitating glutamine transport via the ASCT2 amino acid transporter frontiersin.orgresearchgate.net. Inhibition of MALT1 protease activity has been shown to inhibit S6 phosphorylation and proliferation in primary CD4+ T cells, an effect largely dependent on the mTOR pathway researchgate.net.

Interestingly, short-term inhibition of MALT1 in ABC DLBCL cells can lead to a rapid activation of mTOR signaling, suggesting a feedback mechanism ashpublications.orgjhu.edu. Combining MALT1 inhibitors with mTORC1 inhibitors has demonstrated synergistic anti-lymphoma activity ashpublications.orgjhu.edu.

Modulation of MYC Gene Regulation

MALT1 has been implicated in the regulation of MYC expression. Research suggests that MALT1 can control an MYC-driven gene expression network, predominantly by increasing MYC protein stability nih.gov. Pharmacological inhibition or genetic knockout of MALT1 in MCL has resulted in MYC downregulation nih.govnih.gov.

Transcriptome analysis following MALT1 inhibition has revealed a strong inhibitory effect on MYC-regulated gene signatures, confirmed by MYC protein downregulation nih.govaacrjournals.orgresearchgate.net. This suggests a role for MALT1 in maintaining MYC levels.

Cell Type-Specific Effects of this compound on MALT1 Signaling

MALT1 plays a critical role in the activation and function of various immune cell types researchgate.netnih.govnih.govfrontiersin.org. As a MALT1 inhibitor, this compound is expected to exert effects that are particularly relevant in these cells.

Cell Type-Specific Effects of this compound on MALT1 Signaling

Lymphocytes (T cells, B cells, NK cells)

MALT1 is essential for antigen receptor signaling in T cells and B cells, which is critical for adaptive immunity researchgate.netnih.govnih.gov. MALT1 is part of the CBM complex that facilitates this signaling researchgate.netnih.govtandfonline.comnih.govaacrjournals.org. MALT1 deficiency or inhibition leads to defects in the activation and proliferation of T and B cells nih.govnih.gov.

In T cells, MALT1 is required for the development of regulatory T cells (Tregs) and Th17 cells nih.govnih.govflindrtx.com. MALT1 protease-dead knock-in mice exhibit reduced numbers of Tregs and develop autoimmunity, highlighting the importance of MALT1 proteolytic activity in T cell-intrinsic regulation of immune responses nih.govnih.govfrontiersin.org. MALT1 inhibition can suppress T-cell proliferation and promote apoptosis researchgate.net.

In B cells, MALT1 is crucial for B cell activation and the development of certain B cell subsets like B1 and marginal zone B cells nih.govnih.gov. Aberrant MALT1 activity is associated with various B cell lymphomas nih.govnih.govjci.orgbmj.com. MALT1 inhibition has shown efficacy in preclinical models of certain B cell malignancies jci.orgnih.govbmj.com.

MALT1 also plays a role in NK cell activation downstream of ITAM-coupled receptors nih.govnih.govaacrjournals.org. MALT1-deficient mice show impaired NK cell responses nih.gov.

Table 2 summarizes some observed effects of MALT1 modulation on lymphocyte subsets.

| Cell Type | MALT1 Modulation | Observed Effect | Source |

| T cells | Deficiency/Inhibition | Impaired activation and proliferation, reduced Treg development, suppressed proliferation, promoted apoptosis | researchgate.netnih.govnih.govfrontiersin.org |

| B cells | Deficiency/Inhibition | Impaired activation, defects in B1 and marginal zone B cell development | nih.govnih.gov |

| NK cells | Deficiency | Impaired activation/responses | nih.gov |

Table 2: Effects of MALT1 Modulation on Lymphocyte Subsets.

Myeloid Cells (Macrophages, Dendritic Cells)

MALT1 is also involved in signaling downstream of innate immune receptors in myeloid cells, including macrophages and dendritic cells (DCs) researchgate.netnih.govfrontiersin.orgaacrjournals.orgfrontiersin.org. MALT1 activity is required for the activation of DCs and macrophages nih.govaacrjournals.org.

In macrophages, MALT1 has been implicated in mediating NF-κB activation downstream of receptors like TLR4 and Dectin-1/2 aacrjournals.org. MALT1 protease inhibition has been shown to restrain glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression, preventing macrophage polarization towards an M2-like phenotype nih.govbiorxiv.org.

In dendritic cells, MALT1 acts downstream of receptors like Dectin-1, contributing to cytokine production nih.govaacrjournals.org. MALT1 deficiency affects the activation of dendritic cells nih.gov.

Table 3 summarizes some observed effects of MALT1 modulation on myeloid cells.

| Cell Type | MALT1 Modulation | Observed Effect | Source |

| Macrophages | Inhibition | Reversal of immunosuppression, prevented M2-like polarization, reduced migration | nih.govbiorxiv.org |

| Dendritic Cells | Deficiency/Inhibition | Impaired activation, affects cytokine production | nih.govnih.govaacrjournals.org |

Table 3: Effects of MALT1 Modulation on Myeloid Cells.

Mast Cells and Endothelial Cells

MALT1 plays a significant role in the function of both mast cells and endothelial cells, and its inhibition by compounds like this compound can impact the mechanisms in these cell types.

In mast cells, MALT1 is crucial for IgE-mediated, NF-κB-induced proinflammatory cytokine production following FcεRI stimulation. Research using MALT1 knockout and protease-deficient mice has indicated that MALT1 protease activity is essential for this cytokine production. aai.orgnih.govresearchgate.net While MALT1 is required for cytokine induction, it appears dispensable for acute mast cell degranulation. aai.orgnih.gov Inhibition of MALT1 proteolytic activity would therefore be expected to impair the production of proinflammatory cytokines like TNFα and IL-6 in activated mast cells. aacrjournals.org

In endothelial cells, MALT1 protease activity contributes to the disruption of endothelial barrier integrity, a key event in acute inflammation. nih.govnih.gov Stimuli such as thrombin and histamine (B1213489) can trigger MALT1 activation in endothelial cells, leading to the proteolytic cleavage of substrates like CYLD (cylindromatosis). nih.govfrontiersin.orgnih.gov Cleavage of CYLD results in microtubule disruption and increased vascular permeability. nih.govfrontiersin.orgnih.gov MALT1 also promotes NF-κB activation in endothelial cells in response to certain GPCR ligands, which can lead to the expression of adhesion molecules important for immune cell recruitment. nih.govaai.org Inhibition of MALT1 protease activity by this compound would likely prevent the cleavage of substrates like CYLD and potentially impact NF-κB-dependent gene expression, thus reducing endothelial permeability and inflammation. nih.govaai.org

Research findings highlight a dual role for MALT1 protease in allergic responses, affecting both mast cell cytokine production and histamine-induced endothelial permeability. aai.orgnih.gov This suggests that inhibiting MALT1 protease activity could have synergistic effects in controlling allergic diseases. aai.orgnih.gov

Non-Immune Cells (e.g., Keratinocytes)

Beyond immune cells, MALT1 is also involved in signaling pathways in various non-immune cell types, including keratinocytes. In these cells, MALT1 can be activated downstream of receptors such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), often via CARMA3 (CARD10) or CARMA2 (CARD14) in the CBM complex. aacrjournals.orgbmj.comnih.govfrontiersin.org

In keratinocytes, the CARD14-BCL10-MALT1 complex plays a role in signaling, particularly in the context of inflammatory skin diseases like psoriasis. embopress.orgnih.govfrontiersin.orgnih.gov Activating mutations in CARD14 are associated with psoriasis, and these mutations can lead to increased NF-κB signaling and proinflammatory gene expression in keratinocytes. embopress.orgfrontiersin.orgnih.gov MALT1 protease activity is involved in this CARD14-mediated signaling in keratinocytes. embopress.orgfrontiersin.orgnih.gov For instance, inhibition of MALT1 protease activity has been shown to reduce cytokine and chemokine expression induced by hyperactive CARD14 mutants in human primary keratinocytes. embopress.orgfrontiersin.org MALT1 also influences the antiviral response in keratinocytes by regulating the MAVS protein. pnas.orgnih.gov MALT1 limits IRF3 signaling by promoting MAVS cleavage, ubiquitination, and degradation; thus, MALT1 inhibition can enhance IRF3 activation and type I interferon expression in keratinocytes. pnas.orgnih.gov

Studies have investigated the effect of MALT1 inhibition on keratinocyte-driven inflammation. For example, a MALT1 protease inhibitor was found to reduce psoriatic dermatitis in mice expressing a hyperactive CARD14 mutant specifically in keratinocytes, indicating a keratinocyte-intrinsic role for MALT1 signaling in this context. embopress.orgnih.gov MALT1 also appears to contribute to the signaling of IL-17A and IL-17C in keratinocytes, suggesting a role in amplifying keratinocyte inflammation. researchgate.net

The involvement of MALT1 in non-immune cells highlights the broader potential impact of this compound beyond the immune system.

| Cell Type | Stimulus/Pathway | MALT1 Mechanism | Effect of MALT1 Activity | Predicted Effect of this compound (Inhibition) | Source |

| Mast Cells | FcεRI stimulation (IgE-mediated) | Essential for NF-κB activation and cytokine production (protease-dependent) | Proinflammatory cytokine production (e.g., TNFα, IL-6) | Reduced proinflammatory cytokine production | aacrjournals.orgaai.orgnih.govresearchgate.net |

| Endothelial Cells | Thrombin, Histamine, certain GPCR ligands | Cleavage of CYLD, NF-κB activation | Increased vascular permeability, expression of adhesion molecules | Reduced vascular permeability, potentially reduced adhesion molecule expression | nih.govfrontiersin.orgaai.orgnih.gov |

| Keratinocytes | CARD14 activation (e.g., mutant CARD14, zymosan) | Part of CBM complex, involved in NF-κB signaling, MAVS cleavage (protease) | Proinflammatory gene expression, regulation of antiviral response | Reduced proinflammatory gene expression, enhanced IRF3 activation | embopress.orgnih.govfrontiersin.orgnih.govpnas.orgnih.gov |

| Non-immune cells | Certain GPCRs, RTKs (via CARMA3/CARD10) | Part of CBM complex, NF-κB activation | Diverse cellular responses depending on cell type and stimulus | Modulation of NF-κB-dependent responses | aacrjournals.orgbmj.comnih.govfrontiersin.orgpnas.org |

Table 1: Summary of MALT1 Mechanisms and Predicted Effects of this compound in Specific Cell Types.

Preclinical Efficacy Studies of Malt1 in 7 in Disease Models

Malt1-IN-7 in Hematological Malignancies Models

Inhibition of MALT1 protease activity has emerged as a potential therapeutic strategy for several subtypes of non-Hodgkin B-cell lymphomas and CLL. researchgate.nettandfonline.com Preclinical studies have explored the effects of MALT1 inhibitors in these contexts.

Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) Models

ABC-DLBCL is an aggressive and often chemoresistant subtype of DLBCL characterized by chronic activation of the NF-κB pathway, frequently due to mutations in upstream BCR or TLR pathway components. nih.govoncotarget.comresearchgate.netnih.gov MALT1 activity is intrinsically linked to the pathogenesis of ABC-DLBCL. nih.govnih.gov

MALT1 inhibitors, including compounds such as MI-2 and SY-12696 which are structurally related to or studied alongside this compound, have demonstrated significant antiproliferative effects on ABC-DLBCL cell lines in vitro. These inhibitors exhibit selective toxicity towards ABC-DLBCL cells that are dependent on MALT1 catalytic activity, with minimal impact on MALT1-independent cell lines like GCB-DLBCL. researchgate.nettandfonline.comnih.govnih.govresearchgate.netnih.gov

Research with MI-2, an irreversible MALT1 inhibitor, showed selective activity against ABC-DLBCL cell lines including HBL-1, TMD8, OCI-Ly3, and OCI-Ly10. nih.gov The half-maximal inhibitory concentration (IC50) values for MI-2 in these sensitive lines ranged from 0.2 to 0.5 µM. nih.gov This potency is attributed to the inhibition of MALT1 protease function, leading to suppression of NF-κB signaling, reduced nuclear localization of c-REL, and downregulation of NF-κB target genes, ultimately resulting in the induction of apoptosis. nih.govnih.gov

SY-12696, identified as a potent MALT1 inhibitor, effectively suppressed the growth of ABC-DLBCL cell lines, including those resistant to BTK inhibitors such as OCI-Ly3 and OCI-Ly10. bioworld.com SY-12696 demonstrated nanomolar IC50 values in both biochemical and cell-based assays, confirming its potent MALT1 inhibitory activity. bioworld.com

Table 1: In Vitro Activity of MI-2 in ABC-DLBCL Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HBL-1 | 0.2 | nih.gov |

| TMD8 | 0.5 | nih.gov |

| OCI-Ly3 | 0.4 | nih.gov |

| OCI-Ly10 | 0.4 | nih.gov |

Studies utilizing xenograft models have provided in vivo evidence of the efficacy of MALT1 inhibitors in suppressing ABC-DLBCL tumor growth. ashpublications.orgnih.govoncotarget.comnih.govnih.govjci.org For example, MI-2 demonstrated selective activity against xenotransplanted ABC-DLBCL tumors in mice. nih.govnih.gov Treatment with MI-2 in these models led to reduced nuclear levels of c-REL protein, aligning with the in vitro observations of NF-κB signaling inhibition. nih.gov

Another MALT1 inhibitor, SY-12696, exhibited dose-dependent inhibition of tumor growth in OCI-Ly3 and OCI-Ly10 xenograft models in mice. bioworld.com These in vivo findings support the potential of MALT1 inhibition as a therapeutic strategy for ABC-DLBCL. researchgate.netnih.govnih.gov

Given that MALT1 functions downstream of BTK in the BCR signaling pathway, MALT1 inhibition holds promise for overcoming resistance to BTK inhibitors, which can arise from mutations in BTK or downstream components such as CARMA1/CARD11. nih.govoncotarget.comresearchgate.netresearchgate.netbioworld.comnih.gov

MALT1 inhibitors, including MI-2 and SY-12696, have shown efficacy against ABC-DLBCL cells that have developed resistance to BTK inhibitors. researchgate.netresearchgate.netbioworld.com This is particularly relevant for lymphomas with mutations in proteins like CARMA1 or MYD88, which activate the CBM complex downstream of BTK, rendering them less sensitive to BTK inhibition but still susceptible to MALT1 inhibition. nih.govoncotarget.comnih.gov

Combinatorial approaches involving both BTK and MALT1 inhibitors have demonstrated enhanced killing of CD79 mutant ABC-DLBCL cells and potent anti-MCL activity in ibrutinib-resistant MCL models. nih.govnih.gov This suggests that targeting MALT1 can be a valuable strategy to address or circumvent resistance mechanisms to BTK inhibitors. ashpublications.orgnih.govresearchgate.net

Mantle Cell Lymphoma (MCL) Models

MCL is an aggressive B-cell malignancy characterized by constitutive NF-κB activation. nih.govashpublications.org Constitutive MALT1 protease activity has been observed in a significant proportion of MCL samples. ashpublications.org

Preclinical studies suggest that MALT1 is a viable therapeutic target in MCL. tandfonline.comnih.govashpublications.orghaematologica.org Inhibition or genetic knockout of MALT1 has resulted in substantial defects in MCL cell growth, irrespective of their sensitivity to BTK inhibitors. nih.gov Overexpression of MALT1 has been linked to resistance to BTK inhibitors in MCL, indicating that targeting MALT1 could be a strategy to overcome this resistance. nih.gov

Treatment with MI-2 inhibited NF-κB activation, IL-6 production, and downstream STAT3 activation in MCL cells. ashpublications.org The combination of MI-2 and ibrutinib (B1684441) demonstrated synergistic growth inhibition in both ibrutinib-resistant MCL cell lines and primary MCL cells. ashpublications.org Furthermore, pharmacological inhibition of MALT1 reduced MCL cell viability, adhesion, and migration by suppressing NF-κB, PI3K/AKT/mTOR, and integrin signaling pathways. nih.gov These findings support the potential utility of targeting MALT1 in MCL, particularly in addressing ibrutinib resistance. nih.govashpublications.org

Chronic Lymphocytic Leukemia (CLL) Models

CLL cell proliferation and survival are heavily reliant on the activation of BCR and NF-κB pathways. aacrjournals.orgnih.govdovepress.com MALT1 has been found to be constitutively active in CLL. haematologica.orgaacrjournals.orgnih.govnih.gov

Studies with MI-2 have shown that MALT1 inhibition can induce dose- and time-dependent apoptosis in CLL cells while largely sparing normal B lymphocytes. aacrjournals.orgnih.gov Treatment with MI-2 inhibited MALT1 proteolytic activity, leading to reduced BCR and NF-κB signaling, inhibition of nuclear translocation of RelB and p50, and decreased levels of the anti-apoptotic protein Bcl-xL in CLL cells. aacrjournals.orgnih.govdovepress.com MI-2 demonstrated effectiveness against CLL cells obtained from patients with mutations conferring resistance to ibrutinib, as well as those with high-risk features such as 17p deletion and unmutated IGHV. aacrjournals.orgnih.gov MI-2 was also shown to abrogate survival signals provided by the microenvironment, including stromal cells and BCR cross-linking. aacrjournals.orgnih.gov

These preclinical data suggest that MALT1 is a promising therapeutic target in CLL, particularly for patients with ibrutinib-resistant disease. aacrjournals.orgnih.govdovepress.comresearchgate.netnih.gov

Table 2: In Vitro Activity of MI-2 in CLL Cells

| Cell Type | IC50 (µM) | Reference |

| MEC1 cell line | 0.2 (at 24h) | aacrjournals.org |

| Primary CLL PBMCs | 1.17 (mean, 24h) | aacrjournals.org |

Table 3: In Vitro Activity of SY-12696 in DLBCL Cell Lines

| Cell Line | IC50 (nM) (Cell-based) | Reference |

| OCI-Ly3 | 220 | bioworld.com |

| OCI-Ly10 | 141 | bioworld.com |

B-Cell Acute Lymphoblastic Leukemia (B-ALL) Models

Research has investigated the role of MALT1 and the effects of its inhibition in B-cell acute lymphoblastic leukemia (B-ALL). While MALT1 is known for its role in B-cell receptor (BCR)-mediated NF-κB activation in other B-cell malignancies, studies in B-ALL have revealed a distinct, non-canonical function. nih.govhaematologica.orgresearchgate.net

Induction of Apoptosis in B-ALL Cells

Targeting MALT1 with inhibitors has demonstrated the ability to induce apoptosis in B-ALL cells. Studies using MALT1 inhibitors like MI-2 have shown efficient killing of B-ALL cells, regardless of their cell of origin (pro, pre, mature) or the presence of the Philadelphia chromosome. haematologica.orgresearchgate.netnih.gov This apoptotic induction was observed primarily in cycling cells. nih.govhaematologica.orgresearchgate.net

Novel Role in MYC Regulation

Mechanistic studies in B-ALL have uncovered a novel role for MALT1 in the regulation of MYC, a key oncogene in leukemia. nih.govhaematologica.orgresearchgate.net Contrary to expectations based on its canonical protease activity in other contexts, low or undetectable MALT1 protease activity was found in pro and pre B-ALL cell lines sensitive to MALT1 inhibition. nih.govresearchgate.net Instead, MALT1 appears to mediate the survival of B-ALL cells through the stabilization of MYC. nih.gov Inhibition of MALT1 has been shown to lead to the downregulation of MYC protein levels in MALT1-dependent B-ALL cell lines. nih.govhaematologica.org This effect is likely linked to the upregulation of FBXW7, a protein that mediates MYC degradation, following MALT1 inhibition. nih.govhaematologica.org Transcriptome analysis of B-ALL cells treated with a MALT1 inhibitor revealed a significant inhibitory effect on MYC-regulated gene signatures. haematologica.orgresearchgate.netnih.gov

This compound in Autoimmune and Inflammatory Disease Models

MALT1's central role in immune cell activation and inflammatory responses makes it a relevant target in autoimmune and inflammatory diseases. frontiersin.orgfrontiersin.orgembopress.org Preclinical studies using MALT1 inhibitors have been conducted in various animal models of these conditions. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Experimental Autoimmune Encephalomyelitis (EAE) Models (Multiple Sclerosis)

Studies in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS), have demonstrated that MALT1 inhibition can attenuate disease onset and progression. frontiersin.orgembopress.orgresearchgate.netnih.gov Genetic deficiency or pharmacological inhibition of MALT1 has been shown to protect mice from EAE induction. researchgate.netnih.govaai.org This protection correlated with a reduction in central nervous system (CNS)-infiltrating CD4+ cells and a significant impairment in the secretion of pro-inflammatory cytokines by CD4+ T cells. nih.gov MALT1 deficiency in splenocytes was sufficient to confer resistance to EAE. researchgate.netaai.org

Inflammatory Bowel Disease (IBD) Models (e.g., DSS Colitis)

MALT1 inhibitors have also shown beneficial effects in models of inflammatory bowel disease (IBD), such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice. frontiersin.orgoncotarget.comoup.comresearchgate.net Treatment with MALT1 inhibitors dose-dependently attenuated symptoms of colitis, including reducing disease activity index, preventing colon length shortening, and improving histopathological scores. oncotarget.comresearchgate.net The protective effect is associated with the suppression of pro-inflammatory cytokine production in the colon, including TNF, IL-1β, IL-6, IL-18, IL-17A, and IFN-γ. oncotarget.comresearchgate.netresearchgate.net The mechanisms may involve the inhibition of NF-κB and NLRP3 inflammasome activation in macrophages. oncotarget.comresearchgate.net Furthermore, MALT1 protease function has been implicated in epithelial restitution and mucosal healing during colitis, potentially by inhibiting ferroptosis and positively regulating the STAT3 axis. mdpi.com

Immune Complex-Driven Arthritis Models (Rheumatoid Arthritis)

Preclinical studies in immune complex-driven arthritis models, relevant to rheumatoid arthritis (RA), have indicated that MALT1 inhibition can reduce joint inflammation and disease severity. frontiersin.orgfrontiersin.orgnih.govacrabstracts.org Oral administration of a MALT1 inhibitor reduced disease severity and synovial cytokine production in a rat collagen-induced arthritis model. frontiersin.orgnih.govacrabstracts.org MALT1 is also reported to be increased in RA patients and correlates with disease activity and treatment outcome, suggesting its involvement in RA pathogenesis. amegroups.cndntb.gov.uafrontiersin.orgnih.gov

Neuroinflammation Models (e.g., Rabies Virus Infection)

Studies investigating the role of MALT1 in neuroinflammation have utilized models such as rabies virus infection. Research using MALT1-deficient mice infected with an attenuated rabies virus demonstrated that MALT1 plays a significant role in controlling the infection in the central nervous system (CNS). asm.orgnih.gov MALT1 deficiency in these mice led to decreased cerebral immune responses during the early phase of infection. asm.orgnih.gov This was evidenced by reduced activation of microglial and astroglial cells, diminished infiltration of T lymphocytes and macrophages, and decreased expression of NF-κB regulated proinflammatory mediators in the brain. asm.orgnih.gov Treatment with mepazine, a reversible MALT1 protease inhibitor, was also examined in the context of rabies virus infection, indicating that MALT1's role involves inducing neuroinflammation and recruiting and activating T cells in the brain early in the infection. nih.gov

Modulation of Cytokine and Chemokine Expression Profiles

MALT1 inhibition has been shown to modulate the expression profiles of various cytokines and chemokines, which are crucial mediators of inflammation and immune responses. In the context of rabies virus infection, MALT1 deficiency was associated with defects in virus-induced cytokine and chemokine gene expression in the brain. asm.orgasm.org MALT1 enhances the inflammatory response in the CNS and large intestine, characterized by elevated proinflammatory gene expression, including tumor necrosis factor (TNF), interleukin (IL)-1β, IL-6, IL-18, IL-17A, and interferon (IFN)-γ. researchgate.net MALT1 proteolytic activity is required for optimal induction of certain cytokines, such as IL-6 and TNF-α, in mast cells following activation. aai.org Conversely, some cytokines and chemokines, like IL-4, CCL5, and IL-5, were not dependent on MALT1 protease activity for their induction in mast cells. aai.org In glioblastoma models, MALT1-deficient mice showed decreased expression of selected chemokines and cytokines known for pro-tumorigenic effects, including CCL5, CCL8, IL1B, CXCL10, and CCL7 in certain macrophage populations. biorxiv.org MALT1 inhibition has also been reported to suppress proinflammatory cytokine production from activated human T-cells and monocyte-derived macrophages. frontiersin.org

Immunomodulatory Effects of this compound in Preclinical Settings

MALT1 inhibitors exert significant immunomodulatory effects in preclinical settings by influencing various immune cell populations and the tumor microenvironment.

Impact on Immune Cell Activation and Infiltration (T-cells, B-cells, Macrophages)

MALT1 is a key regulator of immune cell activation, proliferation, and survival, including T cells, B cells, and myeloid cells, primarily through its role in the NF-κB signaling pathway. researchgate.netresearchgate.net In rabies virus infection models, MALT1 deficiency led to reduced infiltration and activation of inflammatory and immune cells in the brain, including T lymphocytes and macrophages. asm.orgasm.org B cell infiltration around blood vessels and the choroid plexus was also reduced in MALT1-deficient mice. asm.org MALT1 inhibition has been shown to suppress the proliferation of B cells and inhibit proinflammatory cytokine production from activated human T-cells and monocyte-derived macrophages. frontiersin.org While MALT1 inhibition can selectively suppress the proliferation of regulatory T cells (Tregs), its effect on conventional CD4+ T cells may be less pronounced. diva-portal.org Studies have also indicated that MALT1 inhibition can cause a reduction of antigen-specific CD8+ T cells. diva-portal.org In glioblastoma, MALT1 plays a key role in macrophages associated with the tumor, and inhibiting MALT1 protease can increase the immuno-reactivity of these macrophages. nih.govnih.gov Inactivation of MALT1 protease promotes transcriptional reprogramming in macrophages, reducing migration and restoring an "M1-like" phenotype. nih.gov

Role in Regulatory T Cell (Treg) Homeostasis and Function

MALT1 protease function is critical for the development and maintenance of regulatory T cells (Tregs) and their suppressive functions. frontiersin.orgnih.govbmj.com Genetic disruption or pharmacological inhibition of MALT1 protease can lead to a reduction in Treg numbers and affect their function. nih.govfrontiersin.org Studies in MALT1 protease-deficient mice have shown a severe reduction in Tregs and the development of an IPEX-like pathology. nih.govfrontiersin.org T cell-specific ablation of MALT1 proteolytic activity in mice also resulted in a reduced number of Tregs in the thymus and periphery, although the effect in the periphery was less pronounced compared to full-body MALT1-deficient mice. nih.gov This suggests that other cell types may also promote Treg induction in a MALT1-dependent manner. nih.gov Despite differences in peripheral Treg numbers, both T cell-specific and full-body MALT1-deficient mice developed similar signs of autoimmunity. nih.gov While MALT1 inhibition can reduce Treg numbers, some studies suggest that anti-inflammatory efficacy can be achieved with MALT1 inhibition without impacting the number or function of Tregs, particularly in the context of inflammation compared to naive animals. frontiersin.orgresearchgate.net MALT1 inhibition has been shown to selectively suppress the proliferation of PBMC-derived Tregs in vitro. diva-portal.org

Effects on Tumor Microenvironment Immunosuppression

MALT1 plays a role in promoting tumor progression, partly through its influence on the tumor microenvironment (TME), particularly by maintaining immunosuppression. nih.govresearchgate.net MALT1 protease activity in Tregs is critical for sustaining their immune-suppressive functions within the TME of solid cancers. researchgate.netbmj.com Inhibition of MALT1 paracaspase activity can selectively reprogram immune-suppressive Tregs in the TME to adopt a proinflammatory state, which may impede tumor growth and enhance the efficacy of immunotherapy. allenpress.comnih.govharvard.edu Preclinical analysis in glioblastoma models showed that MALT1 inhibitor treatment reduced immunosuppression in the TME, potentially enhancing the efficacy of chemotherapy. nih.govnih.gov MALT1 inhibition can convert immune-suppressive Tregs into IFN-γ-producing effector cells, contributing to antitumor immune responses. diva-portal.org While MALT1 inhibition has shown promising effects on tumor-infiltrating Tregs, its impact on systemic Tregs needs careful consideration due to the potential for autoimmune toxicity. bmj.comnih.gov

Table 1: Compound Name and PubChem CID

| Compound Name | PubChem CID |

| This compound | 163322017 |

Table 2: Summary of Preclinical Findings in Rabies Virus Model

| Parameter | MALT1+/+ Mice (Control) | MALT1-deficient Mice |

| Microglial/Astroglial Activation (Brain) | Activated at 10 dpi | Reduced at 10 dpi |

| T Lymphocyte Infiltration (Brain) | Infiltration in parenchyma at 10 dpi | Reduced at 10 dpi |

| Macrophage Infiltration (Brain) | Infiltration in parenchyma at 10 dpi | Reduced at 10 dpi |

| B Cell Infiltration (Brain) | Infiltration around blood vessels/choroid plexus at 10 dpi | Reduced at 10 dpi |

| Proinflammatory Mediator Expression (Brain) | Elevated | Diminished |

| CD8+ T Cell Infiltration (Brain) | Present | Significant reduction |

| NK Cell Infiltration (Brain) | Present | Significant reduction |

| NKT Cell Infiltration (Brain) | Present | Significant reduction |

| Peripheral Humoral Immune Response | Present | Lack of response |

| Viral Loads | Lower | Higher |

| Disease Severity | Less severe | Severe |

Note: Data primarily derived from studies using MALT1-deficient mice as a model for MALT1 inactivation in the context of rabies virus infection. asm.orgnih.govasm.org

Table 3: Modulation of Cytokine and Chemokine Expression by MALT1 Inhibition

| Cytokine/Chemokine | Effect of MALT1 Inhibition/Deficiency | Context |

| TNF | Reduced expression | Rabies virus infection (brain), Mast cells |

| IL-1β | Reduced expression | Rabies virus infection (brain) |

| IL-6 | Reduced expression | Rabies virus infection (brain), Mast cells |

| IL-18 | Reduced expression | Rabies virus infection (brain) |

| IL-17A | Reduced expression | Rabies virus infection (brain) |

| IFN-γ | Reduced expression | Rabies virus infection (brain) |

| CCL5 | Decreased expression | Glioblastoma-associated macrophages, Mast cells (no dependence) |

| CCL8 | Decreased expression | Glioblastoma-associated macrophages |

| IL1B | Decreased expression | Glioblastoma-associated macrophages |

| CXCL10 | Decreased expression | Glioblastoma-associated macrophages, Rabies virus infection (brain) |

| CCL7 | Decreased expression | Glioblastoma-associated macrophages |

| IL-4 | No dependence on MALT1 protease | Mast cells |

| IL-5 | No dependence on MALT1 protease | Mast cells |

Note: Effects observed with MALT1 inhibition or genetic deficiency in various preclinical models. researchgate.netaai.orgbiorxiv.org

Table 4: Impact of MALT1 Inhibition on Immune Cell Populations

| Immune Cell Type | Effect of MALT1 Inhibition/Deficiency | Context |

| T Lymphocytes | Reduced activation and infiltration, Suppressed proliferation, Reduced antigen-specific CD8+ T cells | Rabies virus infection (brain), In vitro studies |

| B Cells | Reduced infiltration, Attenuated proliferation | Rabies virus infection (brain), In vitro studies |

| Macrophages | Reduced infiltration and activation, Increased immuno-reactivity, Reprogramming towards M1-like phenotype | Rabies virus infection (brain), Glioblastoma TME |

| Tregs | Reduced numbers (systemic and thymic), Impaired function, Reprogramming towards proinflammatory state in TME | Autoimmunity models, Tumor microenvironment, In vitro studies |

| Microglia | Reduced activation | Rabies virus infection (brain) |

| Astroglia | Reduced activation | Rabies virus infection (brain) |

| NK Cells | Reduced infiltration | Rabies virus infection (brain) |

| NKT Cells | Reduced infiltration | Rabies virus infection (brain) |

Note: Effects observed with MALT1 inhibition or genetic deficiency in various preclinical models. asm.orgnih.govasm.orgfrontiersin.orgresearchgate.netdiva-portal.orgnih.govnih.gov

Structure Activity Relationship Sar Studies and Compound Optimization for Malt1 in 7

Key Structural Features and Their Impact on MALT1 Inhibition

SAR studies in the field of MALT1 inhibition have focused on identifying structural motifs crucial for potent binding and functional inhibition. Allosteric inhibitors typically bind to a pocket located at the interface between the caspase-like and Ig3 domains of MALT1 discngine.comtandfonline.comschrodinger.com. Crystal structure analysis of ligand-MALT1 complexes has been instrumental in understanding these interactions discngine.com.

Key structural features influencing MALT1 inhibition often involve specific interactions within the binding site. For allosteric inhibitors, hydrophobic contacts play a significant role in driving binding discngine.com. Modifications to different parts of a molecular scaffold can have a substantial impact on activity. For instance, studies on MI-2 analogues, another class of MALT1 inhibitors, revealed that changes to the side chain and the central core can affect potency nih.gov. Similarly, explorations of urea-based inhibitors have shown that modifications to the central urea (B33335) linker and adjacent heterocyclic rings can generate novel chemical space and influence inhibitory activity tandfonline.com. The identification of novel scaffolds, such as the "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" core, through structure-based design further highlights the importance of core structure in determining inhibitory potential nih.gov.

Exploration of Chemical Modifications and Analogues

The optimization of MALT1 inhibitors involves the systematic exploration of chemical modifications and the synthesis of analogues. This iterative process, guided by SAR, aims to improve key properties such as potency, selectivity, solubility, and permeability schrodinger.comresearchgate.net.

Strategies employed include scaffold morphing, where the core structure of a hit compound is modified to generate new chemical series acs.orgrcsb.org. The synthesis of focused compound libraries based on promising lead structures allows for the evaluation of a range of analogues with specific structural variations nih.gov. For example, in the development of MI-2 analogues, libraries were designed to probe the impact of modifications at different positions nih.gov. The exploration of novel series, such as cyclohexane-1,4-diamines as allosteric inhibitors, demonstrates the search for entirely new chemical scaffolds with desirable binding characteristics rcsb.org. Furthermore, innovative approaches like the development of PROTAC compounds targeting MALT1 involve conjugating an inhibitor to an E3 ligase recruiting moiety, with SAR analysis focusing on linker design and attachment points to optimize degradation ashpublications.org.

Computational Approaches in Lead Optimization

Computational methods have become indispensable tools in the lead optimization phase of MALT1 inhibitor discovery, significantly accelerating the identification of promising candidates schrodinger.comaacrjournals.orgschrodinger.comdrug-dev.comrecursion.com. These approaches provide insights into ligand-protein interactions, predict binding affinities, and enable the evaluation of vast chemical spaces.

Computational platforms that combine physics-based modeling with molecular dynamics and hotspot analysis have been utilized to drive the design process drug-dev.comrecursion.comrecursion.com. Multi-parameter optimization (MPO) is another computational strategy used to prioritize molecules by balancing various desired properties, including potency and drug-like characteristics schrodinger.com.

WaterMap Analysis for Binding Site Interactions

WaterMap analysis is a computational technique used to identify and characterize water molecules in the binding site of a protein. By identifying high-energy water molecules that are displaced upon ligand binding, this analysis can reveal opportunities to improve binding affinity and potency by designing compounds that favorably interact with these regions or displace unfavorable waters schrodinger.com. WaterMap analysis has been applied in the computational assessment of the allosteric binding site of MALT1 to guide the design of inhibitors schrodinger.com.

De Novo Design and Large-Scale Compound Evaluation

De Novo Design strategies are employed to computationally design novel molecules that are predicted to bind to the target protein. This involves building molecules atom by atom or fragment by fragment within the binding site, guided by computational algorithms. Coupled with large-scale compound evaluation, this approach allows for the exploration of billions of potential compounds in a virtual space schrodinger.comschrodinger.com. This process can incorporate synthetically-aware enumeration and medicinal chemistry input to ensure the designed molecules are feasible to synthesize schrodinger.com.

Free Energy Perturbation (FEP+) for Binding Prediction

Free Energy Perturbation (FEP+) is a rigorous physics-based computational method used to predict the relative binding free energies of ligands to a protein schrodinger.comschrodinger.com. FEP+ calculations can provide highly accurate predictions of binding affinity, often approaching experimental accuracy schrodinger.comschrodinger.com. This technique is used as a computational assay to prioritize compounds for synthesis and experimental testing, significantly reducing the time and cost associated with drug discovery schrodinger.comschrodinger.com. FEP+ has been applied in MALT1 inhibitor optimization to predict the binding affinities of designed molecules schrodinger.com.

Strategies for Enhancing On-Target Potency and Selectivity

Enhancing on-target potency and selectivity is a primary goal in MALT1 inhibitor optimization. Potency refers to the concentration of an inhibitor required to achieve a given level of biological effect, while selectivity refers to the inhibitor's preference for MALT1 over other proteins, particularly other proteases or off-targets that could lead to undesirable side effects.

Strategies for enhancing potency involve optimizing interactions within the MALT1 binding site through targeted chemical modifications guided by SAR and structural insights nih.gov. This includes optimizing hydrophobic contacts, hydrogen bonding, and other favorable interactions. Structure-property relationship studies are crucial for balancing potency with other important properties like solubility and permeability discngine.com.

Development of Distinct Core Structures and Scaffolds

The pursuit of novel MALT1 inhibitors has led to the identification and optimization of compounds based on a variety of core chemical structures and scaffolds. These efforts are typically guided by a combination of high-throughput screening, structure-based drug design, and iterative medicinal chemistry. The goal is to discover chemotypes that offer favorable potency, selectivity, pharmacokinetic properties, and ultimately, therapeutic potential.

Early efforts in MALT1 inhibitor design included peptidomimetics targeting the protease domain, although these often faced challenges with drug-like properties tocris.com. More successful approaches have focused on small molecule inhibitors, particularly those targeting an allosteric site at the interface of the paracaspase and Ig3 domains, which can stabilize MALT1 in an inactive conformation tocris.comnih.govciteab.com.

Diverse scaffolds have been explored in the quest for potent allosteric and, to a lesser extent, orthosteric or covalent MALT1 inhibitors. For instance, research has described the development of compounds based on a novel "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" scaffold through structure-based drug design wikipedia.orgnih.gov. This scaffold led to the identification of potent covalent inhibitors of MALT1 protease activity wikipedia.org.

Another class of allosteric MALT1 inhibitors was developed through iterative scaffold morphing, starting from high-throughput screening hits. This process yielded urea-containing pyrazolopyrimidine derivatives, such as MLT-231, which demonstrated potent and selective MALT1 inhibition in preclinical models uni.lunih.govnih.gov. The optimization of this series involved analyzing SAR and physicochemical properties to improve potency and drug-like characteristics uni.lunih.gov.

Fused heteroaromatic systems have also served as foundational scaffolds. For example, a novel class of MALT1 inhibitors based on a 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline scaffold was identified through high-throughput screening fishersci.be. SAR studies on analogues of the irreversible inhibitor MI-2, which features a triazole core, have explored the impact of modifications to side chains and the central core structure, demonstrating that replacing the triazole with a pyrazole (B372694) was tolerated while other changes were detrimental invivochem.com. Furthermore, the discovery and optimization of (1s,4s)-N,N′-diaryl cyclohexane-1,4-diamines represent another approach to identifying novel allosteric inhibitors that bind to an induced allosteric site in MALT1 uni-freiburg.de.

Malt1-IN-7 is recognized as a potent MALT1 protease inhibitor with potential applications in cancer research medchemexpress.comchemsrc.com. It is described as a substituted thiazolo-pyridine compound and is referenced in patent literature (WO2018020474A1) medchemexpress.comchemsrc.com. While this compound features this distinct thiazolo-pyridine scaffold, detailed public structure-activity relationship studies specifically outlining the step-by-step development and optimization of this particular core structure leading directly to this compound, including comparative data tables illustrating the impact of specific structural modifications on its potency and other properties, are not extensively detailed in the currently available public search results. The identification of this compound highlights the ongoing efforts to discover and refine diverse chemical scaffolds for effective MALT1 inhibition.

Future Directions and Research Perspectives for Malt1 in 7

Further Elucidation of MALT1-IN-7's Mechanistic Nuances

While this compound functions by inhibiting the proteolytic activity of MALT1, a key mediator in NF-κB signaling, further research is needed to fully elucidate the intricate details of its mechanism of action. MALT1 acts as both a scaffold protein, assembling the CBM complex and transducing canonical NF-κB signaling, and a paracaspase that fine-tunes signaling pathways through substrate cleavage. researcher.lifetandfonline.com Specific inhibition of MALT1 enzymatic activity has revealed a unique transcriptional fingerprint, suggesting that its proteolytic activity can regulate pathways beyond NF-κB. nih.gov

Future studies should focus on identifying novel proteolytic substrates of MALT1 that are impacted by inhibitors like this compound. nih.gov Understanding the structural requirements for MALT1 catalytic activity and how this compound precisely interferes with this activity, potentially by binding to an allosteric site, is crucial. tandfonline.comnih.govrsc.org Research into the differential effects of inhibiting MALT1's protease versus scaffolding functions is also an important area, as targeting scaffolding activity might be preferred for effectively suppressing NF-κB while minimizing impact on the immune system. researcher.life Studies have shown that MALT1 scaffolding function can be retained even when its protease is defective, and vice versa, indicating distinct roles for these activities. tandfonline.com

Investigation of this compound in Novel Disease Models

This compound and other MALT1 inhibitors have shown potential in preclinical models of B-cell malignancies, particularly activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) and mantle cell lymphoma (MCL), where MALT1 activity is crucial for survival and proliferation. medchemexpress.comresearcher.lifenih.govresearchgate.netashpublications.org However, the therapeutic potential of MALT1 inhibition extends beyond these indications.

Future research should explore the efficacy of this compound in novel disease models. Studies have indicated a role for MALT1 protease activity in inflammatory bowel disease (IBD), specifically in regulating immune and inflammatory responses and promoting mucosal healing. mdpi.comoncotarget.com Investigation in models of colitis could reveal therapeutic benefits. MALT1 has also been implicated in glioblastoma (GBM), where it plays a role in tumor-associated macrophages and contributes to an immunosuppressive tumor microenvironment. researcher.lifebiorxiv.org Preclinical studies in GBM models, potentially in combination with standard chemotherapy like temozolomide (B1682018), are warranted. biorxiv.org Furthermore, research suggests a role for MALT1 in T-cell acute lymphoblastic leukemia (T-ALL) by mediating Notch1-induced NF-κB activation, presenting another potential area for investigation with this compound. frontiersin.org The involvement of MALT1 in other non-hematological cancers where alternative CBM complexes are involved in signaling also presents opportunities for exploring this compound's activity. nih.gov

Combinatorial Therapeutic Strategies with this compound

Combining this compound with other therapeutic agents is a promising avenue to enhance efficacy, overcome resistance, and potentially reduce required doses. The rationale for combination therapy stems from MALT1's central role in various signaling pathways critical for cell survival, proliferation, and immune modulation. nih.govnih.gov

Synergy with Chemotherapeutic Agents

Combining MALT1 inhibitors with conventional chemotherapeutic agents is an area of active research. For instance, studies have explored the combination of MALT1 inhibitors with temozolomide in glioblastoma models, suggesting a potential to enhance antitumor immunity and overcome resistance mechanisms. biorxiv.org The rationale is that MALT1 inhibition might counteract chemotherapy-induced immunosuppression or directly sensitize cancer cells to cytotoxic effects. Future studies could investigate the synergistic potential of this compound with various chemotherapeutics in different cancer types where MALT1 signaling is implicated.

Combination with Immunotherapies (e.g., Checkpoint Blockade)

MALT1 plays a crucial role in immune cell function, including regulatory T cells (Tregs) which suppress anti-tumor immunity. nih.govnih.govnih.gov Inhibiting MALT1 protease activity can selectively reprogram tumor-infiltrating Tregs into pro-inflammatory effector cells, thereby boosting anti-tumor immune responses. nih.govallenpress.comresearchgate.net This makes MALT1 inhibitors attractive candidates for combination with immunotherapies, such as immune checkpoint blockade (e.g., anti-PD-1 therapy). nih.govallenpress.comresearchgate.net Preclinical studies have shown that MALT1 inhibitors can synergize with anti-PD-1 therapy in murine tumor models and patient-derived organotypic tumor spheroids. allenpress.com Future research should evaluate the potential of combining this compound with various immunotherapies to enhance anti-tumor immunity in both hematological and solid tumors.

Integration with Targeted Therapies (e.g., BCL2 Inhibitors, mTOR Inhibitors)

MALT1 signaling is intertwined with other pathways crucial for cancer cell survival, such as the PI3K and mTORC1 pathways. nih.gov Functional genomics screens have shown that simultaneous inhibition of MALT1 and mTORC1 can lead to synergistic killing of ABC-DLBCL cells by abrogating survival feedback mechanisms. nih.gov Combining MALT1 inhibitors with BCL2 inhibitors like venetoclax (B612062) has also shown dramatic antitumor activity in preclinical ABC-DLBCL models, suggesting a mechanism-based rational combination strategy. aacrjournals.org MALT1 inhibition can lead to a rebalancing of pro- and antiapoptotic proteins, increasing dependency on BCL2. aacrjournals.org Furthermore, targeting MALT1 has been explored as a strategy to overcome resistance to BTK inhibitors in MCL and CLL, and combining MALT1 and BTK inhibitors has shown synergistic anti-proliferative activity in DLBCL cell lines. tandfonline.comashpublications.orgnih.govaacrjournals.org Future studies should investigate the combinatorial potential of this compound with inhibitors of BCL2, mTOR, PI3K, and BTK in relevant preclinical models to identify optimal combination strategies.

Advancements in this compound Analogue Development

The development of MALT1 inhibitors is an active field of research, with efforts focused on improving potency, selectivity, pharmacokinetic properties, and overcoming potential resistance mechanisms. tandfonline.comschrodinger.comresearchgate.net While this compound is a potent inhibitor, the development of improved analogues is crucial for clinical translation.

Future research will likely focus on designing and synthesizing novel MALT1 inhibitors with enhanced drug-like properties, including better permeability, reduced efflux, and improved solubility. schrodinger.com Exploring different chemical scaffolds and targeting strategies, such as allosteric inhibition or protein degradation, will continue. researcher.lifetandfonline.comschrodinger.comresearchgate.net Structure-activity relationship studies and in silico modeling play a vital role in this process. rsc.orgnih.govjci.org The aim is to develop MALT1 inhibitors with optimized profiles that can be safely and effectively used as single agents or in combination therapies for a wider range of MALT1-dependent diseases.

Here is a table summarizing some research findings related to combination therapies:

| Combination Partner | Disease Model(s) | Observed Effect | Reference |

| Temozolomide | Glioblastoma | May enhance antitumor immunity, potential to overcome resistance. | biorxiv.org |

| Anti-PD-1 Checkpoint Blockade | Murine tumor models, human PDOTS | Synergistic antitumor immunity, reprogramming of tumor-infiltrating Tregs. | allenpress.comresearchgate.net |

| Venetoclax (BCL2 Inhibitor) | ABC-DLBCL preclinical models | Dramatic antitumor activity, synergistic cell death. | aacrjournals.org |

| mTORC1 Inhibitors | ABC-DLBCL cells | Synergistic killing, abrogates survival feedback. | nih.gov |

| BTK Inhibitors | MCL, CLL, DLBCL cell lines | Overcomes ibrutinib (B1684441) resistance, synergistic anti-proliferative activity. | tandfonline.comashpublications.orgnih.govaacrjournals.org |

Exploration of this compound beyond Protease Inhibition (e.g., Protein Degraders)

The therapeutic targeting of MALT1 has traditionally centered on inhibiting its protease activity. However, research suggests potential limitations to this approach, including the observation in murine models that chronic inactivation of MALT1 protease activity can lead to autoimmunity sasbdb.org. This highlights the potential benefits of alternative strategies, such as the complete removal of the MALT1 protein, which could potentially circumvent issues related to maintaining scaffolding function while inhibiting protease activity sasbdb.org.

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising therapeutic modality. PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein by recruiting it to an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome sasbdb.orgnih.gov.

The exploration of MALT1 degradation via PROTACs represents a significant future direction in MALT1-targeted therapies. This strategy aims to eliminate the MALT1 protein entirely, thereby disrupting both its scaffolding and protease functions. Research into MALT1-targeting PROTACs has demonstrated their ability to induce MALT1 degradation in various cell lines, including diffuse large B-cell lymphoma (DLBCL) cell lines such as OCI-Ly3 nih.govsasbdb.orgnih.gov. This degradation has been shown to be dose-dependent nih.gov. Importantly, MALT1 degradation by PROTACs can occur independently of MALT1's activation state sasbdb.org.

Compounds known to bind to MALT1, such as protease inhibitors like this compound, could potentially serve as the MALT1-binding ligand (the "warhead") in the design of MALT1-targeting PROTACs. By chemically linking a compound that binds to MALT1 with a ligand for an E3 ubiquitin ligase (such as Cereblon, which has been explored in the context of MALT1 degraders rcsb.orgsasbdb.org) via a suitable linker, a PROTAC molecule could be constructed. This PROTAC would theoretically bring MALT1 into close proximity with the E3 ligase, leading to MALT1 ubiquitination and subsequent proteasomal degradation.

Preclinical studies with novel MALT1 degraders (though not specifically stated to be derived from this compound) have shown promising results. For instance, a MALT1 degrader designated ZE66-0205 demonstrated potent MALT1 degradation in vitro in lymphoma cell lines and in vivo in mouse models, leading to extended survival in a xenograft model compared to an allosteric MALT1 inhibitor nih.gov. These findings support the potential therapeutic utility of MALT1 degradation as an alternative or complementary approach to protease inhibition.

While MALT1 protease inhibitors like this compound directly block the enzymatic activity, a PROTAC incorporating a MALT1 binder aims for catalytic degradation of the target protein. This could offer advantages, such as overcoming potential resistance mechanisms associated with catalytic inhibition or more effectively disrupting the scaffolding function of MALT1, which is crucial for NF-κB activation sasbdb.org.

Q & A

Basic: What methodologies are recommended for determining Malt1-IN-7's mechanism of action in preclinical studies?

Answer:

To elucidate the mechanism of action (MoA) of this compound, employ a tiered experimental design:

- Biochemical assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to MALT1 protease .

- Cellular assays : Validate target engagement via Western blotting for NF-κB pathway biomarkers (e.g., degradation of IκBα) .

- Control experiments : Include inactive enantiomers or structurally related negative controls to distinguish on-target effects from off-target interactions .

- Dose-response curves : Establish IC₅₀ values across multiple cell lines to assess potency variability .

Key Considerations : Ensure reproducibility by documenting detailed protocols for buffer conditions, incubation times, and instrument calibration .

Basic: How should researchers design experiments to assess this compound's selectivity across related proteases?

Answer:

- Panel screening : Test this compound against a panel of >50 proteases (e.g., caspase family, cathepsins) using activity-based probes or fluorogenic substrates .

- Structural analysis : Perform molecular docking or cryo-EM to identify binding motifs that confer specificity for MALT1 over structurally similar targets .

- Data normalization : Express selectivity ratios as fold-changes relative to MALT1 activity, with statistical significance assessed via ANOVA or Tukey’s test .

Advanced Tip : Cross-validate findings with genetic knockout models (e.g., CRISPR/Cas9-mediated MALT1 deletion) to confirm on-target specificity .

Advanced: How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

Answer:

Contradictions often arise from pharmacokinetic (PK) variability or model-specific factors. Address this by:

- PK/PD modeling : Correlate plasma concentrations (AUC, Cₘₐₓ) with target inhibition in tissues using LC-MS/MS .

- Tissue sampling : Compare drug penetration in tumors vs. healthy tissues via microdialysis or MALDI imaging .

- Model refinement : Use immunocompetent murine models to account for immune-mediated effects absent in vitro .

Data Validation : Apply Bland-Altman analysis to quantify bias between in vitro and in vivo datasets .

Advanced: What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound studies?

Answer:

- Non-linear regression : Fit toxicity data (e.g., ALT/AST levels, body weight loss) to a sigmoidal model to estimate LD₅₀ and therapeutic index .

- Time-series analysis : Use mixed-effects models to account for inter-individual variability in longitudinal toxicity studies .

- Benchmarking : Compare toxicity profiles to clinically approved MALT1 inhibitors (e.g., MI-2) using hazard ratios .

Ethical Note : Adhere to institutional guidelines for humane endpoints and data transparency .

Basic: How to validate this compound's target engagement in complex biological systems?

Answer:

- Pharmacodynamic biomarkers : Quantify cleavage of MALT1 substrates (e.g., BCL-10) in PBMCs or tumor biopsies via ELISA .

- Chemical proteomics : Use photoaffinity probes or CETSA (Cellular Thermal Shift Assay) to confirm target binding in native lysates .

- Negative controls : Include vehicle-treated cohorts and MALT1-knockout samples to validate assay specificity .

Documentation : Publish raw data (e.g., blot images, mass spectra) in supplementary materials to enable independent verification .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Answer:

- Quality control (QC) : Characterize each batch via HPLC purity (>98%), NMR spectroscopy, and elemental analysis .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

- Collaborative validation : Share samples with independent labs for blinded potency retesting .

Data Reporting : Include QC certificates and stability profiles in peer-reviewed submissions .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Answer:

- Scaffold diversification : Synthesize analogs with modifications at key pharmacophores (e.g., hinge-binding motifs, solubilizing groups) .

- High-throughput screening (HTS) : Use 384-well formats to assess IC₅₀ against MALT1 and counter-screens for cytotoxicity .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Reproducibility : Deposit synthetic protocols and crystallographic data in public repositories (e.g., PubChem, PDB) .

Basic: What are best practices for literature reviews on this compound's therapeutic potential?

Answer: